molecular formula C16H14Br2ClN3O B11112336 N'-[(Z)-(4-Chlorophenyl)methylidene]-2-[(3,5-dibromo-4-methylphenyl)amino]acetohydrazide

N'-[(Z)-(4-Chlorophenyl)methylidene]-2-[(3,5-dibromo-4-methylphenyl)amino]acetohydrazide

Cat. No.: B11112336
M. Wt: 459.6 g/mol
InChI Key: HISPMRWCOHSDFB-WNFQYIGGSA-N
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Description

N’-[(Z)-(4-Chlorophenyl)methylidene]-2-[(3,5-dibromo-4-methylphenyl)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a chlorophenyl group, a dibromo-methylphenyl group, and an acetohydrazide moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(4-Chlorophenyl)methylidene]-2-[(3,5-dibromo-4-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-[(3,5-dibromo-4-methylphenyl)amino]acetohydrazide. The reaction is carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(4-Chlorophenyl)methylidene]-2-[(3,5-dibromo-4-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

N’-[(Z)-(4-Chlorophenyl)methylidene]-2-[(3,5-dibromo-4-methylphenyl)amino]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N’-[(Z)-(4-Chlorophenyl)methylidene]-2-[(3,5-dibromo-4-methylphenyl)amino]acetohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-Chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-[(4-Chlorophenyl)methylidene]-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetohydrazide

Uniqueness

N’-[(Z)-(4-Chlorophenyl)methylidene]-2-[(3,5-dibromo-4-methylphenyl)amino]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dibromo-methylphenyl group, in particular, sets it apart from other similar compounds, potentially leading to different reactivity and applications.

Properties

Molecular Formula

C16H14Br2ClN3O

Molecular Weight

459.6 g/mol

IUPAC Name

N-[(Z)-(4-chlorophenyl)methylideneamino]-2-(3,5-dibromo-4-methylanilino)acetamide

InChI

InChI=1S/C16H14Br2ClN3O/c1-10-14(17)6-13(7-15(10)18)20-9-16(23)22-21-8-11-2-4-12(19)5-3-11/h2-8,20H,9H2,1H3,(H,22,23)/b21-8-

InChI Key

HISPMRWCOHSDFB-WNFQYIGGSA-N

Isomeric SMILES

CC1=C(C=C(C=C1Br)NCC(=O)N/N=C\C2=CC=C(C=C2)Cl)Br

Canonical SMILES

CC1=C(C=C(C=C1Br)NCC(=O)NN=CC2=CC=C(C=C2)Cl)Br

Origin of Product

United States

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